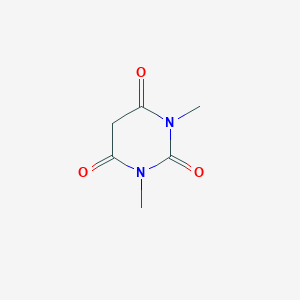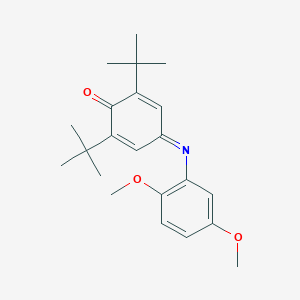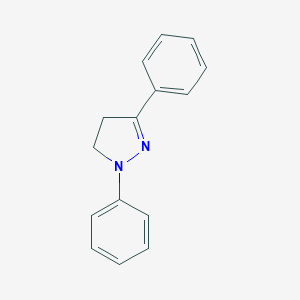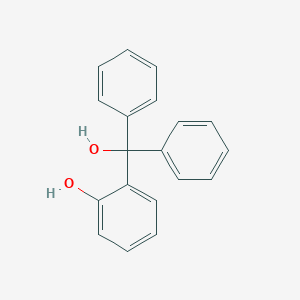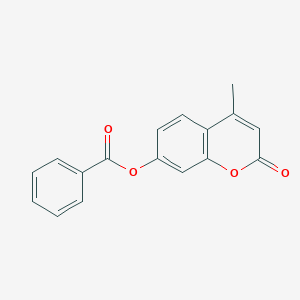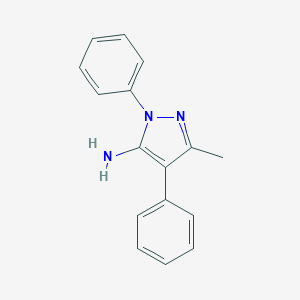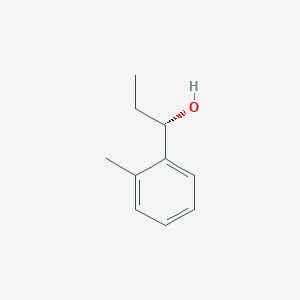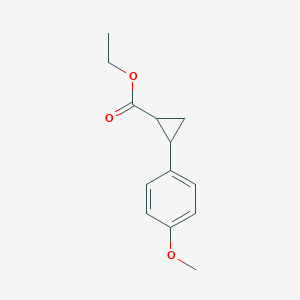
反式-2-(4-甲氧基苯基)环丙烷羧酸乙酯
描述
Trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C13H16O3 . It has a molecular weight of 220.27 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16O3/c1-3-16-13(14)12-8-11(12)9-4-6-10(15-2)7-5-9/h4-7,11-12H,3,8H2,1-2H3/t11-,12+/m1/s1 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is typically a white to yellow solid . It has a molecular weight of 220.27 . The InChI code for this compound is 1S/C13H16O3/c1-3-16-13(14)12-8-11(12)9-4-6-10(15-2)7-5-9/h4-7,11-12H,3,8H2,1-2H3/t11-,12+/m1/s1 .科学研究应用
药理学
在药理学中,该化合物被探索作为合成具有生物活性的更复杂分子的前体。 它的结构可以被操纵以创建与体内特定受体或酶相互作用的衍生物 .
有机合成
“反式-2-(4-甲氧基苯基)环丙烷羧酸乙酯”在有机合成中用作构建块。 它的环丙烷环是一个宝贵的部分,可以进行各种化学转化,从而产生新的有机化合物 .
材料科学
在材料科学中,该化合物的坚固结构可以被整合到聚合物中以增强其性能,例如热稳定性和机械强度。 正在进行利用此类有机化合物开发新材料的研究 .
分析化学
该化合物可用作色谱方法中的标准品或参考物质,有助于识别和量化复杂混合物中的类似化合物,从而帮助分析药物和其他产品 .
化学工程
化学工程师可能会研究该化合物在不同工艺条件下的行为。 它可用于模拟反应并设计用于高效生产含环丙烷药物和化学品的工艺 .
环境科学
环境科学研究可能涉及研究“反式-2-(4-甲氧基苯基)环丙烷羧酸乙酯”的分解产物,以了解其对环境的影响、生物降解性和在生态系统中潜在的积累 .
生物化学研究
在生物化学中,该化合物可用于研究酶-底物相互作用,尤其是涉及环丙烷环的那些。 它可能有助于了解生物体中类似化合物的代谢途径 .
化学合成
该化合物在化学合成领域也很重要,它可以用于开发新的合成路线或改进现有的生产环丙烷衍生物的路线,环丙烷衍生物在许多药物中很普遍 .
安全和危害
属性
IUPAC Name |
ethyl (1S,2S)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-16-13(14)12-8-11(12)9-4-6-10(15-2)7-5-9/h4-7,11-12H,3,8H2,1-2H3/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIFCHLLDTWCIH-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-](/img/structure/B188452.png)
![1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone](/img/structure/B188454.png)



